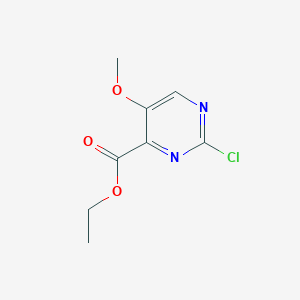

Ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate

Description

Ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative characterized by a chloro group at position 2, a methoxy group at position 5, and an ethyl ester moiety at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The ester group at position 4 enhances solubility in organic solvents, while the electron-withdrawing chloro and electron-donating methoxy substituents influence reactivity and electronic properties. This compound is typically synthesized via cyclocondensation or halogenation reactions, as exemplified by methods in and , which describe analogous pyrimidine derivatives .

Properties

Molecular Formula |

C8H9ClN2O3 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate |

InChI |

InChI=1S/C8H9ClN2O3/c1-3-14-7(12)6-5(13-2)4-10-8(9)11-6/h4H,3H2,1-2H3 |

InChI Key |

HANBFYBUVIHLDO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1OC)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Dicarbonyl Precursors

A foundational approach involves cyclocondensation reactions using β-dicarbonyl compounds. For example, ethyl acetoacetate reacts with urea derivatives under acidic conditions to form the pyrimidine core. Subsequent functionalization introduces chloro and methoxy groups:

- Step 1 : Cyclization of ethyl acetoacetate with thiourea in ethanol/HCl yields 2-thioxo-5-methoxypyrimidin-4(3H)-one.

- Step 2 : Chlorination using phosphorus oxychloride (POCl₃) at 80–100°C replaces the thiol group with chlorine.

- Step 3 : Esterification with ethanol in the presence of sulfuric acid produces the target compound.

Key Conditions :

- POCl₃ must be anhydrous to prevent hydrolysis.

- Reaction temperatures above 80°C improve chlorination efficiency but risk decomposition.

Direct Substitution on Preformed Pyrimidines

An alternative route modifies prefunctionalized pyrimidines. Ethyl 5-methoxypyrimidine-4-carboxylate undergoes electrophilic chlorination at position 2 using N-chlorosuccinimide (NCS) in dimethylformamide (DMF):

- Reaction :

$$

\text{Ethyl 5-methoxypyrimidine-4-carboxylate} + \text{NCS} \xrightarrow{\text{DMF, 50°C}} \text{Ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate}

$$ - Yield : 68–72% after column chromatography.

Advantages :

- Avoids harsh chlorinating agents like POCl₃.

- Compatible with temperature-sensitive substrates.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

| Parameter | Optimal Choice | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Enhances NCS reactivity |

| Catalyst | Triethylamine (TEA) | Neutralizes HCl byproducts |

| Temperature | 50–60°C | Balances reaction rate and side reactions |

Continuous Flow Synthesis

Adopting continuous flow reactors improves reproducibility and safety:

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Unwanted chlorination at position 6 occurs if stoichiometry is unbalanced:

Ester Hydrolysis Under Basic Conditions

The ethyl ester hydrolyzes in aqueous NaOH:

Industrial Production Protocols

Batch Process

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual Solvents | <500 ppm DMF |

| Chloride Content | <0.1% w/w |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Various substituted pyrimidine derivatives.

Oxidation: Oxidized pyrimidine derivatives.

Reduction: Reduced pyrimidine derivatives.

Hydrolysis: 2-chloro-5-methoxypyrimidine-4-carboxylic acid.

Scientific Research Applications

Ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity .

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate are compared below with closely related pyrimidine derivatives. Key differences in substituents, reactivity, and applications are highlighted.

Substituent Position and Electronic Effects

Key Observations :

- Chloro vs.

- Methoxy (OMe) vs. Phenyl (Ph) : The phenyl group in ’s derivative increases steric bulk, which may reduce solubility but improve stability in hydrophobic environments .

- Amino (NH2) Substitution: The amino group in ’s compound offers hydrogen-bonding capability, contrasting with the methoxy group’s electron-donating but non-H-bonding nature .

Physicochemical Properties

| Property | Target Compound | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate |

|---|---|---|---|

| Molecular Weight | ~230.65 g/mol | 246.72 g/mol | 276.71 g/mol |

| LogP (Predicted) | ~1.8 | 2.5 (methylthio increases lipophilicity) | 3.2 (phenyl enhances hydrophobicity) |

| Melting Point | Not reported | Not reported | >200°C (estimated from analogs) |

Notes:

Biological Activity

Ethyl 2-chloro-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through various chemical reactions involving nucleophilic substitutions and condensation methods. The compound features a chloro group, which enhances its reactivity, making it suitable for further modifications to improve biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound has been tested against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Inhibition of COX Enzymes : Preliminary results indicate that this compound exhibits significant inhibitory effects on COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin E2 (PGE2) production. For instance, IC50 values for related compounds against COX enzymes ranged from 19.45 μM to 42.1 μM .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| This compound | TBD | TBD |

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

- Mechanism of Action : this compound appears to activate pathways related to cell cycle arrest and apoptosis, potentially through the modulation of p53 pathways and reactive oxygen species (ROS) generation .

3. Antimicrobial Properties

Research indicates that pyrimidine derivatives can exhibit antimicrobial activity against various pathogens. This compound has shown promise in preliminary assays against bacterial strains, suggesting further exploration could yield useful therapeutic agents.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Chloro Group : Enhances electrophilicity and facilitates nucleophilic attack.

- Methoxy Group : May contribute to lipophilicity, improving membrane permeability.

Studies suggest that variations in substituents at different positions on the pyrimidine ring significantly affect the compound's potency against specific biological targets.

1. In Vivo Studies

In vivo assessments using animal models have demonstrated the anti-inflammatory effects of ethyl pyrimidines through carrageenan-induced paw edema tests, showing comparable efficacy to established anti-inflammatory drugs like indomethacin .

2. Clinical Implications

While clinical data specifically on this compound is limited, related compounds have been explored in clinical settings for their potential use in treating inflammatory diseases and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.